REACTION_CXSMILES
|
[C:1]([C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[C:12]([CH2:13]O)=[CH:11][N:10]=[CH:9]2)=[CH:5][CH:4]=1)#[N:2].S(Cl)([Cl:19])=O>>[C:1]([C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[C:12]([CH2:13][Cl:19])=[CH:11][N:10]=[CH:9]2)=[CH:5][CH:4]=1)#[N:2]
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
|
C(#N)C1=CC=C(CN2C=NC=C2CO)C=C1
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Name
|
|
Quantity
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5 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated in vacuo
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Type
|
FILTRATION
|
Details
|
collected by filtration
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Type
|
CUSTOM
|
Details
|
dried in vacuo
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Type
|
CUSTOM
|
Details
|
The material was sufficiently pure for use in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(CN2C=NC=C2CCl)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |